N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide
CAS No.: 941910-87-8
Cat. No.: VC6376873
Molecular Formula: C21H22N2O4
Molecular Weight: 366.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941910-87-8 |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.417 |
| IUPAC Name | N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C21H22N2O4/c1-2-3-10-23-17-7-6-16(11-14(17)5-9-20(23)24)22-21(25)15-4-8-18-19(12-15)27-13-26-18/h4,6-8,11-12H,2-3,5,9-10,13H2,1H3,(H,22,25) |
| Standard InChI Key | NWGIXAODLZANIX-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Introduction
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound belonging to the tetrahydroquinoline derivatives class. This compound has attracted attention due to its structural complexity and potential applications in medicinal chemistry. Its molecular framework integrates a tetrahydroquinoline core with a benzodioxole moiety, making it a candidate for diverse pharmacological activities.
Synthesis Pathway
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide involves multi-step organic reactions:
-
Starting Materials:
-
1-butyl-2-oxo-tetrahydroquinoline
-
5-carboxybenzodioxole derivatives
-
-
Reaction Conditions:
-
Typically carried out in polar organic solvents (e.g., dichloromethane or dimethylformamide).
-
Catalysts such as coupling agents (e.g., EDC or DCC) may be used to facilitate amide bond formation.
-
-
Purification:
-
The crude product is purified using recrystallization or chromatography techniques to achieve high purity.
-
Pharmacological Relevance
The tetrahydroquinoline scaffold has been widely studied for its pharmacological properties:
-
Antitumor Activity: Tetrahydroquinoline derivatives have shown promise in inhibiting tumor growth.
-
Antimicrobial Properties: The quinoline core is associated with antibacterial and antifungal effects.
Hypothesized Mechanism of Action
While the exact mechanism of action for this compound remains unexplored, it is speculated to interact with biological targets such as enzymes or receptors due to its heterocyclic structure.
Drug Design Potential
The benzodioxole group contributes to molecular stability and potential interactions with protein binding sites, making it an attractive candidate for further drug development.
Research Findings
| Study Aspect | Details |
|---|---|
| Structural Characterization | Confirmed through NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry |
| Biological Screening | Preliminary assays suggest possible anticancer activity |
| Drug-Likeness Evaluation | Computational tools like SwissADME indicate favorable drug-like properties |
Current Research Gaps
Despite its potential:
-
No comprehensive studies have been published on its pharmacokinetics or toxicity.
-
Experimental validation of biological activity remains limited.
Future Research Opportunities
To fully realize the potential of this compound:
-
Conduct detailed in vitro and in vivo studies to assess efficacy against specific diseases.
-
Investigate its metabolic stability and bioavailability.
-
Explore structural modifications to enhance activity and reduce side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume